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2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a dimethoxy-substituted phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Preparation of 4-chloro-3-methylphenol: This can be achieved by chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-3-methylphenoxyacetic acid: The 4-chloro-3-methylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation Reaction: The 4-chloro-3-methylphenoxyacetic acid is then reacted with 3,4-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide
- 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)propionamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is unique due to the specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(5-6-14(11)18)23-10-17(20)19-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYGJPLWJYRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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